molecular formula C11H15NO3 B14917418 Methyl (4-methoxyphenyl)alaninate

Methyl (4-methoxyphenyl)alaninate

Cat. No.: B14917418
M. Wt: 209.24 g/mol
InChI Key: ZJESYJJFYYKYAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methoxyphenyl)alaninate can be achieved through various methods. One common approach involves the esterification of 4-methoxyphenylalanine with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methoxyphenyl)alaninate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl (4-methoxyphenyl)alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-methoxyphenyl)alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-methoxyphenyl)alaninate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(4-methoxyanilino)propanoate

InChI

InChI=1S/C11H15NO3/c1-8(11(13)15-3)12-9-4-6-10(14-2)7-5-9/h4-8,12H,1-3H3

InChI Key

ZJESYJJFYYKYAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC=C(C=C1)OC

Origin of Product

United States

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